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molecular formula C20H14O4 B1620431 o-Phenylene dibenzoate CAS No. 643-94-7

o-Phenylene dibenzoate

Cat. No. B1620431
M. Wt: 318.3 g/mol
InChI Key: LVTPRIAGCBEGPW-UHFFFAOYSA-N
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Patent
US07388061B2

Procedure details

To 5.5 g pyrocatechol were added 50 ml tetrahydrofuran and 12.1 ml pyridine with stirring. Then to the resulting homogeneous mixture was slowly added 14.5 ml benzoyl chloride, and the reaction was stirred at room temperature for 1 hour, then heated refluxing for 4 hours. Next, 70 ml water was added to dissolve the resulting salt. The reaction mixture was extracted with toluene. Organic phase was separated, washed with saturated saline for two times, dried over anhydrous sodium sulfate. Removing solvent gave a white solid. After recrystallizing from ethyl acetate, 1,2-phenylene dibenzoate was obtained as a white crystal, the yield was 94%, and m.p. was 75-77° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[O:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.N1C=C[CH:17]=[CH:16][CH:15]=1.[C:20](Cl)(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O>[C:13]([O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][C:20](=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)(=[O:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
12.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 4 hours
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the resulting salt
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with toluene
CUSTOM
Type
CUSTOM
Details
Organic phase was separated
WASH
Type
WASH
Details
washed with saturated saline for two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removing solvent gave a white solid
CUSTOM
Type
CUSTOM
Details
After recrystallizing from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=C(C=CC=C1)OC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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